molecular formula C22H25N5O2 B4507002 N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B4507002
M. Wt: 391.5 g/mol
InChI Key: ZEIJJBUKTWAENQ-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide (CAS: 1219578-00-3) is a synthetic amide derivative featuring a pentanamide backbone linking an indol-6-yl group to a 4-(2-pyridyl)piperazine moiety. Its molecular formula is C₁₇H₂₀N₄O₃, with a molecular weight of 328.37 g/mol .

Properties

IUPAC Name

N-(1H-indol-6-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(25-18-8-7-17-9-11-23-19(17)16-18)5-3-6-22(29)27-14-12-26(13-15-27)20-4-1-2-10-24-20/h1-2,4,7-11,16,23H,3,5-6,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIJJBUKTWAENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method involves the coupling of an indole derivative with a pyridine-substituted piperazine. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pentanamide chain can be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole and pyridine moieties can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

N-(Quinolin-3-yl)-5-(4-(2-Trifluoromethoxyphenyl)piperazin-1-yl)pentanamide (Compound 10d)

  • Structure: Replaces the indol-6-yl group with quinolin-3-yl and substitutes the 2-pyridylpiperazine with a 2-trifluoromethoxyphenylpiperazine.
  • Molecular Weight : 521.48 g/mol (vs. 328.37 g/mol for the target compound).
  • Synthesis : Yielded 41% after dual chromatography , lower than sulfamoyl derivatives (see Table 1).
  • Key Differences: The electron-withdrawing trifluoromethoxy group enhances metabolic stability but may reduce solubility. Quinoline’s planar aromatic system likely improves π-π stacking in hydrophobic binding pockets compared to indole’s bicyclic structure .

Sulfamoyl Pentanamide Derivatives

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structure : Features a sulfamoyl linkage and a dioxoisoindolin group instead of the indole-piperazine system.
  • Molecular Weight : 493.53 g/mol (C₂₄H₂₃N₅O₅S).
  • Properties : Yellowish-white solid with 83% synthetic yield .
  • The dioxoisoindolin moiety may reduce membrane permeability due to increased polarity .

Derivatives with Isoxazole and Thiazole Substituents

  • Examples :
    • C F2: 3,4-Dimethylisoxazole substituent.
    • C F4: Thiazole-2-yl group.
  • Key Differences :
    • Isoxazole and thiazole rings introduce heteroatoms that modulate electronic properties and binding to metal ions in enzymatic active sites .

Sulfonamide-Based Analogues

N-(4-Hydroxy-4-methyl-cyclohexyl)-4-(2-pyridyl)benzenesulfonamide

  • Structure : Replaces the pentanamide backbone with a sulfonamide linker and incorporates a cyclohexyl group.
  • Key Differences :
    • Sulfonamides exhibit stronger acidity (pKa ~10) than amides, influencing ionization state and bioavailability.
    • The cyclohexyl group enhances lipophilicity, suggesting better blood-brain barrier penetration .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Reference
Target Compound Indole-pentanamide 4-(2-Pyridyl)piperazine 328.37 -
Compound 10d Quinoline-pentanamide 4-(2-Trifluoromethoxyphenyl)piperazine 521.48 41
CF2 (Sulfamoyl derivative) Sulfamoyl-pentanamide 3,4-Dimethylisoxazole 493.53 83
C F4 (Sulfamoyl derivative) Sulfamoyl-pentanamide Thiazole-2-yl 487.56 (estimated) 76
N-(4-Hydroxy-cyclohexyl)sulfonamide Sulfonamide 4-(2-Pyridyl)benzene 385.45 (estimated) -

Research Findings and Implications

  • Synthetic Efficiency : Sulfamoyl derivatives (yields 76–83%) outperform piperazine-containing amides (41% for Compound 10d ), likely due to milder reaction conditions or fewer purification steps.
  • Biological Activity: The target compound’s indole group may favor interactions with tryptophan-binding receptors (e.g., 5-HT₆), whereas quinoline derivatives (Compound 10d) could target kinase domains . Sulfonamides () show promise in CNS disorders due to cyclohexyl-enhanced lipophilicity .
  • Physicochemical Properties: Trifluoromethoxy groups (Compound 10d) improve metabolic stability but may hinder aqueous solubility .

Biological Activity

N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

The compound's structure features an indole moiety linked to a pentanamide with a piperazine derivative, which is known for contributing to various biological activities. The presence of the indole ring is significant as indole derivatives are often associated with diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives containing indole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound IDMinimal Inhibitory Concentration (MIC)Minimal Bactericidal Concentration (MBC)
5d37.9–113.8 μM57.8–118.3 μM
5gNot specifiedNot specified
5kNot specifiedNot specified

The most effective compound in related studies was identified as 5d , which showed superior activity compared to traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

Indole derivatives have also been explored for their antitumor potential. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

Several case studies have explored the biological effects of indole-based compounds:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various indole derivatives against S. aureus and E. coli. The results indicated that compounds similar to this compound exhibited MIC values lower than conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
  • Antitumor Activity Assessment : Another investigation focused on the antitumor properties of indole derivatives, highlighting their ability to inhibit cell growth in breast cancer cell lines. The study concluded that these compounds could serve as lead molecules for developing new anticancer agents .

Pharmacological Mechanisms

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Many indole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
Reactant of Route 2
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N-(1H-indol-6-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

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